Cas no 21646-99-1 (Tetraethyl Pyrophosphite)

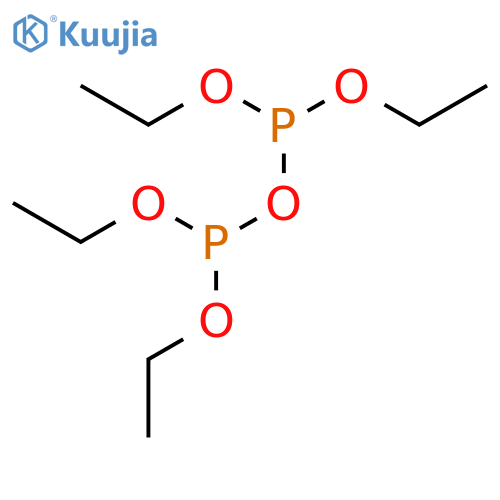

Tetraethyl Pyrophosphite structure

商品名:Tetraethyl Pyrophosphite

Tetraethyl Pyrophosphite 化学的及び物理的性質

名前と識別子

-

- Diphosphorous acid,tetraethyl ester

- diethoxyphosphanyl diethyl phosphite

- TETRAETHYL PYROPHOSPHITE

- EINECS 244-494-8

- tetraethyldiphosphite

- Diphosphorous acid, tetraethyl ester

- Tetraethyl diphosphite #

- DTXSID20176034

- FT-0638138

- 21646-99-1

- NS00051129

- AKOS015916079

- 7-Hydroxydibenzo[c,f][2,7]naphthyridine-6-carboxylic acid

- Tetraethyl diphosphite

- J-014207

- SCHEMBL6994

- Tetraethyl pyrophosphite, 96%

- DB-045656

- Ethyl Pyrophosphite; Pyrophosphorous Acid, Tetraethyl Ester; Tetraethyl Diphosphite; Tetraethyl Pyrophosphite; diethoxyphosphanyl diethyl phosphite; EINECS 244-494-8

- Tetraethyl Pyrophosphite

-

- MDL: MFCD00009082

- インチ: InChI=1S/C8H20O5P2/c1-5-9-14(10-6-2)13-15(11-7-3)12-8-4/h5-8H2,1-4H3

- InChIKey: RDXABLXNTVBVML-UHFFFAOYSA-N

- ほほえんだ: CCOP(OP(OCC)OCC)OCC

計算された属性

- せいみつぶんしりょう: 258.07900

- どういたいしつりょう: 258.078597

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 10

- 複雑さ: 112

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 46.2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.057 g/mL at 25 °C(lit.)

- ふってん: 79-81 °C/1 mmHg(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: n20/D 1.434(lit.)

- PSA: 73.33000

- LogP: 3.60280

- ようかいせい: 使用できません

Tetraethyl Pyrophosphite セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S24/25

-

危険物標識:

- セキュリティ用語:S24/25

- リスク用語:R36/37/38

Tetraethyl Pyrophosphite 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T303765-100mg |

Tetraethyl Pyrophosphite |

21646-99-1 | 100mg |

$ 138.00 | 2023-09-06 | ||

| TRC | T303765-1g |

Tetraethyl Pyrophosphite |

21646-99-1 | 1g |

$ 1093.00 | 2023-09-06 | ||

| TRC | T303765-500mg |

Tetraethyl Pyrophosphite |

21646-99-1 | 500mg |

$ 633.00 | 2023-09-06 | ||

| TRC | T303765-1000mg |

Tetraethyl Pyrophosphite |

21646-99-1 | 1g |

$1091.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-251172-5g |

Tetraethyl pyrophosphite, |

21646-99-1 | 5g |

¥827.00 | 2023-09-05 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02462-5g |

Diphosphorous acid,tetraethyl ester |

21646-99-1 | 96% | 5g |

¥1948.0 | 2024-07-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 155411-5G |

Tetraethyl Pyrophosphite |

21646-99-1 | 5g |

¥1635.64 | 2023-12-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-251172-5 g |

Tetraethyl pyrophosphite, |

21646-99-1 | 5g |

¥827.00 | 2023-07-10 |

Tetraethyl Pyrophosphite 関連文献

-

1. 163. Amino-acids and peptides. Part XVI. Further studies of racemisation during peptide synthesisM. W. Williams,G. T. Young J. Chem. Soc. 1963 881

-

2. 723. Bis-o-phenylene pyrophosphite: a new reagent for peptide synthesis. Part II. Some peptide syntheses with the new reagentP. C. Crofts,J. H. H. Markes,H. N. Rydon J. Chem. Soc. 1959 3610

-

H. D. Springall,H. D. Law Q. Rev. Chem. Soc. 1956 10 230

-

4. 863. Bis-o-phenylene pyrophosphite: a new reagent for peptide synthesis. Part I. The preparation of some o-phenylene pyrophosphitesP. C. Crofts,J. H. H. Markes,H. N. Rydon J. Chem. Soc. 1958 4250

-

5. 863. Bis-o-phenylene pyrophosphite: a new reagent for peptide synthesis. Part I. The preparation of some o-phenylene pyrophosphitesP. C. Crofts,J. H. H. Markes,H. N. Rydon J. Chem. Soc. 1958 4250

21646-99-1 (Tetraethyl Pyrophosphite) 関連製品

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量